molecular formula C28H27N3O3S B2917954 N,N-Diethyl-2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-YL]sulfanyl}acetamide CAS No. 895651-34-0

N,N-Diethyl-2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-YL]sulfanyl}acetamide

Cat. No. B2917954
CAS RN: 895651-34-0
M. Wt: 485.6
InChI Key: SZFAOEMXONTUBR-UHFFFAOYSA-N
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Description

“N,N-Diethyl-2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-YL]sulfanyl}acetamide” is a complex organic compound. It contains functional groups such as ether, amide, and sulfanyl. The presence of these functional groups suggests that the compound might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The compound likely has a high molecular weight .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The ether, amide, and sulfanyl groups could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ether and amide groups could affect its solubility .

Scientific Research Applications

Comparative Metabolism in Herbicides

A study on the metabolism of chloroacetamide herbicides in human and rat liver microsomes revealed insights into the carcinogenicity of these compounds, involving complex metabolic pathways leading to DNA-reactive products. This research is crucial for understanding the metabolic activation and potential health risks of structurally related acetamides in agriculture and possibly guiding the design of safer compounds (Coleman et al., 2000).

Amide Derivatives in Anion Coordination

Research on different spatial orientations of amide derivatives on anion coordination highlights the structural versatility and potential applications of these compounds in developing new materials or molecular devices. The study of N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide and its salts provides insights into the self-assembly and channel-like structures of these compounds (Kalita & Baruah, 2010).

Organophosphorus Compounds Synthesis

Investigations into the reactions of 3-oxo esters and amides with specific phosphine sulfides, leading to 3H-1,2-dithiole-3-thiones, expand the synthetic utility of related acetamide derivatives in producing organophosphorus compounds. This research could be relevant for developing new pharmaceuticals, agrochemicals, or materials science applications (Pedersen & Lawesson, 1974).

Environmental Degradation of Herbicides

The transformation of metolachlor and alachlor in aquatic systems was studied to understand the degradation pathways and environmental fate of these herbicides. This research is pertinent to environmental sciences and pollution control, offering insights into how related acetamide derivatives behave in water bodies and the potential impacts on aquatic ecosystems (Graham et al., 1999).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, the mechanism of action would involve interaction with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

Future research could focus on exploring the potential applications of this compound, such as in the development of new drugs or materials .

properties

IUPAC Name

N,N-diethyl-2-[[14-(4-methoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaen-16-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3S/c1-4-31(5-2)25(32)17-35-28-23-16-22-21-9-7-6-8-18(21)12-15-24(22)34-27(23)29-26(30-28)19-10-13-20(33-3)14-11-19/h6-15H,4-5,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFAOEMXONTUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC(=NC2=C1CC3=C(O2)C=CC4=CC=CC=C34)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-YL]sulfanyl}acetamide

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